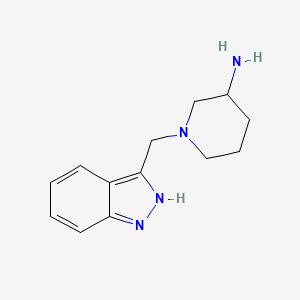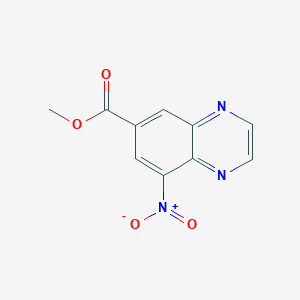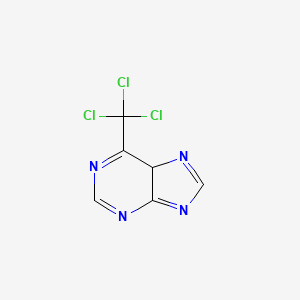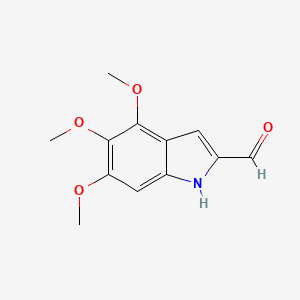
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Methoxylation: Introduction of methoxy groups at the 4, 5, and 6 positions of the indole ring.
Formylation: Introduction of the formyl group at the 2-position of the indole ring.
A common method involves the use of reagents such as dimethyl sulfate for methoxylation and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,5,6-trimethoxy-1H-indole-2-carboxylic acid .
Scientific Research Applications
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulates pathways related to antioxidant defense and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
- 4,5,6-Trimethoxy-1H-indole-2,3-dione
- 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Uniqueness
4,5,6-Trimethoxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,5,6-trimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-15-10-5-9-8(4-7(6-14)13-9)11(16-2)12(10)17-3/h4-6,13H,1-3H3 |
InChI Key |
PTGOAMCJSQZQBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


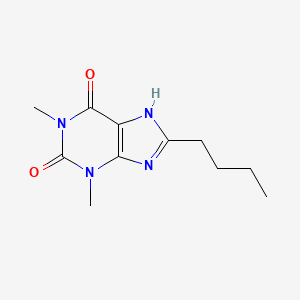

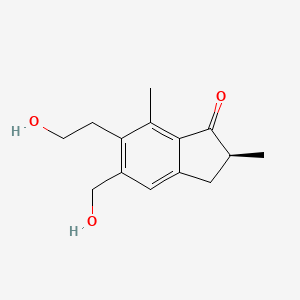
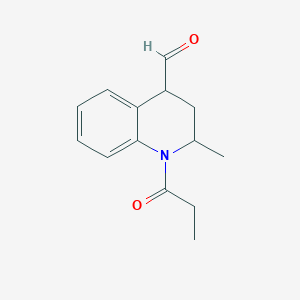

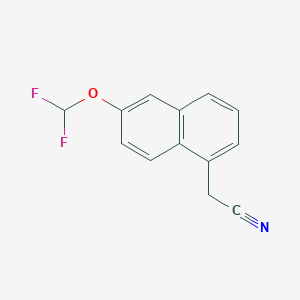

![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

